Tert-butyl 3-bromopiperidine-1-carboxylate
Overview
Description
Tert-butyl 3-bromopiperidine-1-carboxylate is a chemical compound with the molecular formula C10H18BrNO2 . It is also known by other names such as 1-Boc-3-bromopiperidine and N-Boc-3-bromopiperidine .
Molecular Structure Analysis
The molecular structure of Tert-butyl 3-bromopiperidine-1-carboxylate consists of a piperidine ring substituted with a bromine atom at the 3rd position and a tert-butyl ester at the 1st position . The InChI code for this compound is 1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7H2,1-3H3 .Physical And Chemical Properties Analysis
Tert-butyl 3-bromopiperidine-1-carboxylate has a molecular weight of 264.16 g/mol . It has a computed XLogP3-AA value of 2.4, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 263.05209 g/mol . The topological polar surface area is 29.5 Ų .Scientific Research Applications
Synthesis of Piperidine Derivatives
Tert-butyl 3-bromopiperidine-1-carboxylate is a valuable intermediate in the synthesis of piperidine derivatives. For example, research by Boev et al. (2015) explored the stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate, which involved reactions with L-selectride and Mitsunobu reaction for isomer formation (Boev et al., 2015).
Application in CDK9 Inhibitors and Ibrutinib Synthesis
This compound is also significant in pharmaceutical synthesis. Hu et al. (2019) described its use in creating CDK9 inhibitors and Ibrutinib, both of which are important in treating tumor viruses. Their study provides valuable references for synthesizing these inhibitors (Hu et al., 2019).
In Metal-Free Alkoxycarbonylation
Xie et al. (2019) utilized tert-butyl carbazate, a derivative, in the preparation of quinoxaline-3-carbonyl compounds. This process was conducted under metal- and base-free conditions, indicating its potential in eco-friendly chemical synthesis (Xie et al., 2019).
In One-Step Continuous Flow Synthesis
Herath and Cosford (2010) reported the one-step, continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, highlighting the versatility of tert-butyl derivatives in streamlined chemical processes (Herath & Cosford, 2010).
As Protecting Groups in Fluorous Synthesis
Pardo et al. (2001) explored fluorous derivatives of tert-butyl alcohol, demonstrating their potential as protective groups in fluorous synthesis, a technique valuable in green chemistry (Pardo et al., 2001).
In the Synthesis of Small Molecule Anticancer Drugs
Zhang et al. (2018) synthesized tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, illustrating the compound's significance in medicinal chemistry (Zhang et al., 2018).
properties
IUPAC Name |
tert-butyl 3-bromopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUDHDNCZHPAJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679621 | |
Record name | tert-Butyl 3-bromopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-bromopiperidine-1-carboxylate | |
CAS RN |
849928-26-3 | |
Record name | tert-Butyl 3-bromopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-N-Boc-3-bromopiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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